molecular formula C27H33ClN4O4S B11445571 N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide

Cat. No.: B11445571
M. Wt: 545.1 g/mol
InChI Key: PMHHBYPHFDDTPD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperidinyl group, and a thieno[3,2-d]pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the piperidinyl and chlorobenzyl groups through various chemical reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}hexanamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H33ClN4O4S

Molecular Weight

545.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H33ClN4O4S/c1-19-9-6-8-14-30(19)24(34)18-32-22-13-16-37-25(22)26(35)31(27(32)36)15-7-2-3-12-23(33)29-17-20-10-4-5-11-21(20)28/h4-5,10-11,13,16,19H,2-3,6-9,12,14-15,17-18H2,1H3,(H,29,33)

InChI Key

PMHHBYPHFDDTPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

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